Tetrasulfane-1,4-disulfonate

Description

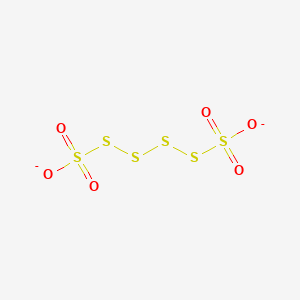

Tetrasulfane-1,4-disulfonate (CAS No. 31294-89-0) is a sulfur-rich compound characterized by a linear chain of four sulfur atoms (tetrasulfane) flanked by two sulfonate (-SO₃⁻) groups at the terminal positions. Its molecular formula is S₄(SO₃)₂²⁻, typically stabilized as sodium or potassium salts (e.g., disodium tetrasulfane-1,4-diide, [Na+]₂[S-]SS[S-]) . This compound is structurally related to tetrathionic acid (H₂S₄O₆) and its salts, such as sodium tetrathionate dihydrate (CAS 13721-29-4), which share the S₄ backbone but differ in oxidation states and functional groups .

Its sulfonate groups enhance solubility in polar solvents, making it suitable for coordination chemistry applications, particularly in silver-based polymers .

Properties

CAS No. |

31294-89-0 |

|---|---|

Molecular Formula |

O6S6-2 |

Molecular Weight |

288.4 g/mol |

InChI |

InChI=1S/H2O6S6/c1-11(2,3)9-7-8-10-12(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI Key |

UMIMASAQGBNPAE-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)SSSSS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfane-1,4-disulfonate can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical tetrasulfides . This method is practical and scalable, relying on easily available, unfunctionalized substrates.

Industrial Production Methods

Industrial production of this compound typically involves the oxidative coupling of sulfur-containing compounds. This process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetrasulfane-1,4-disulfonate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form trisulfide dioxides through photocatalysis.

Reduction: The compound can be reduced under specific conditions to yield various sulfur-containing products.

Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfinic acid, nickel catalysts, and various oxidizing agents . Reaction conditions often involve specific temperatures, pressures, and the presence of light for photocatalytic reactions.

Major Products Formed

Major products formed from the reactions of this compound include trisulfide dioxides, various sulfur-containing intermediates, and other polysulfanes .

Scientific Research Applications

Tetrasulfane-1,4-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrasulfane-1,4-disulfonate involves its ability to react with cysteine residues in key proteins and enzymes. This interaction often proceeds via S-thiolation of cysteine residues, leading to the formation of reactive oxygen species . These reactions can modulate various cellular processes, including antioxidant defenses and programmed cell death .

Comparison with Similar Compounds

Trisulfane-1,3-disulfonate (CAS 15579-16-5)

- Structure : Features a trisulfane chain (S₃) with sulfonate groups at positions 1 and 3.

- Reactivity : The shorter sulfur chain reduces stability compared to tetrasulfane analogs. It is more prone to oxidative cleavage due to weaker S–S bonds.

- Applications : Primarily used in organic synthesis for introducing sulfur bridges, but less effective in forming stable coordination polymers compared to tetrasulfane derivatives .

Tetrathionic Acid and Tetrathionate (CAS 13760-29-7 / 15536-54-6)

- Structure : Tetrathionate (S₄O₆²⁻) contains a sulfur chain with terminal sulfonate groups and two additional oxygen atoms per sulfur.

- Oxidation State : Tetrathionate is in a higher oxidation state (+5 per sulfur) compared to tetrasulfane-1,4-disulfonate (-1 per sulfur in the S₄ chain).

- Applications : Widely used in analytical chemistry as an oxidizing agent, whereas this compound is employed in reductive or neutral synthetic conditions .

Benzene-1,4-disulfonate Derivatives

- Structure : Aromatic systems with sulfonate groups at the 1,4-positions (e.g., sodium 2-formylbenzene-1,4-disulfonate, CAS 1818-11-2).

- Coordination Chemistry: These compounds exhibit superior electrical conductivity in silver coordination polymers (e.g., 10⁻³ S·cm⁻¹) due to π-conjugation, unlike the non-aromatic this compound, which relies on sulfur chain flexibility .

Functional and Application-Based Comparisons

Physicochemical Properties

| Property | This compound | Trisulfane-1,3-disulfonate | Benzene-1,4-disulfonate |

|---|---|---|---|

| Water Solubility | High (due to sulfonates) | Moderate | High |

| Thermal Stability | Decomposes >200°C | Decomposes >150°C | Stable up to 300°C |

| Conductivity in Polymers | Low (flexible S₄ chain) | Not reported | High (aromatic π-system) |

Research Findings and Limitations

- Materials Science : this compound-based silver polymers show lower conductivity (10⁻⁵ S·cm⁻¹) compared to benzene-1,4-disulfonate analogs, limiting their use in electronics .

- Synthetic Challenges : The compound’s sensitivity to oxidation necessitates inert atmospheres during reactions, unlike more stable tetrathionates .

- Data Gaps : Predicted physicochemical properties (e.g., logP, pKa) for this compound remain uncalculated, hindering computational modeling efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.